Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is a bicyclic compound that contains a nitrogen atom within its structure, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride typically involves the reaction of a bicyclic amine with methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted esters. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.2.0]heptane derivatives: These compounds have similar bicyclic structures and are used in similar applications, particularly in neurochemistry.
8-azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has similar biological activities.
7-oxabicyclo[2.2.1]heptane derivatives: These compounds have different heteroatoms but share similar bicyclic structures and are used in various chemical applications.
Uniqueness
Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride is unique due to its specific bicyclic structure and the presence of an ester group. This combination of features gives it distinct chemical properties and makes it particularly useful in the synthesis of complex molecules and in studies related to enzyme inhibition and receptor binding.
Properties
IUPAC Name |
methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)5-6-4-8-7(6)2-3-10-8;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWFDYRARYXUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2C1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.